molecular formula C22H21N5O2S B11506118 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

Cat. No.: B11506118
M. Wt: 419.5 g/mol
InChI Key: IXMAERWORNOHRL-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is a complex organic compound with a unique structure that combines pyrimidine, imidazo, and pyridine rings

Preparation Methods

The synthesis of 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide involves multiple steps, starting with the preparation of the pyrimidine and imidazo[1,2-A]pyridine intermediates. These intermediates are then coupled through a series of reactions involving thiolation and acylation. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide stands out due to its unique combination of functional groups and ring structures. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C22H21N5O2S/c1-2-8-16-13-18(28)26-22(23-16)30-14-19(29)25-21-20(15-9-4-3-5-10-15)24-17-11-6-7-12-27(17)21/h3-7,9-13H,2,8,14H2,1H3,(H,25,29)(H,23,26,28)

InChI Key

IXMAERWORNOHRL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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